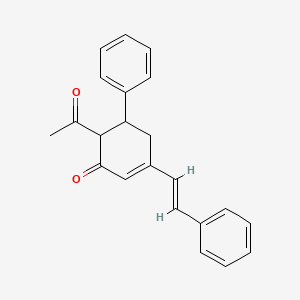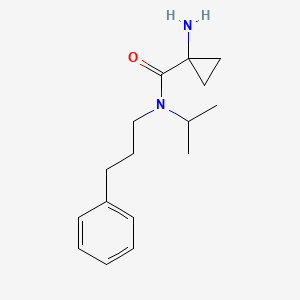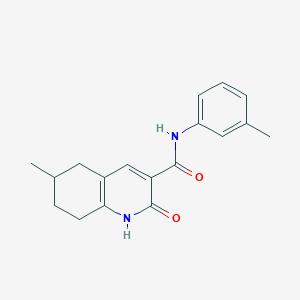
6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. It has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In
Wirkmechanismus
The mechanism of action of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one varies depending on its application. In medicine, this compound has been shown to inhibit various enzymes and signaling pathways involved in inflammation and cancer. In agriculture, this compound has been shown to disrupt the growth and development of insects and pests. In industry, this compound has been used as a precursor for the synthesis of various compounds.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. In medicine, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism. In agriculture, this compound has been shown to disrupt the growth and development of insects and pests. In industry, this compound has been used as a precursor for the synthesis of various compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages and limitations for lab experiments. One of the advantages is its availability and ease of synthesis. Chalcone is readily available and can be synthesized using various methods. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the development of this compound-based pesticides and insecticides for the control of pests and insects. Furthermore, the synthesis of this compound derivatives with improved solubility and bioactivity is also an area of future research.
Conclusion:
In conclusion, this compound is a naturally occurring compound with potential applications in the fields of medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and benefits.
Synthesemethoden
Chalcone can be synthesized using various methods, including Claisen-Schmidt condensation, Perkin reaction, and Suzuki-Miyaura cross-coupling. The Claisen-Schmidt condensation method is the most commonly used method for the synthesis of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one. It involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
Chalcone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In medicine, 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. In agriculture, this compound has been used as a natural pesticide and insecticide. In industry, this compound has been used as a precursor for the synthesis of various compounds, including flavonoids and coumarins.
Eigenschaften
IUPAC Name |
6-acetyl-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-16(23)22-20(19-10-6-3-7-11-19)14-18(15-21(22)24)13-12-17-8-4-2-5-9-17/h2-13,15,20,22H,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGEEIZZAVBAS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC(=CC1=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C(CC(=CC1=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5415122.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5415123.png)
![methyl 4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5415132.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5415141.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![1-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)
![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)

![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)